molecular formula C17H18N2O3 B4002330 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)

Cat. No.: B4002330
M. Wt: 298.34 g/mol
InChI Key: VZGUXSZZCFFTBB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and other organic reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents and functional groups. Examples include:

  • 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,methylester(9CI)
  • 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,1-methylethylester(9CI)

Uniqueness

The uniqueness of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI) lies in its specific structure and the presence of the propenyl ester group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

prop-2-enyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-11-22-16(20)15-12(2)18-17(21)19-14(15)10-9-13-7-5-4-6-8-13/h3-10,14H,1,11H2,2H3,(H2,18,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGUXSZZCFFTBB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Reactant of Route 2
Reactant of Route 2
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Reactant of Route 3
Reactant of Route 3
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Reactant of Route 4
Reactant of Route 4
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Reactant of Route 5
Reactant of Route 5
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)
Reactant of Route 6
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-phenylethenyl)-,2-propenylester(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.